1-(4-ethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
CAS No.: 942873-66-7
Cat. No.: VC8326350
Molecular Formula: C18H25N3O4S
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 942873-66-7 |
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Molecular Formula | C18H25N3O4S |
Molecular Weight | 379.5 g/mol |
IUPAC Name | 1-(4-ethoxybenzoyl)-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide |
Standard InChI | InChI=1S/C18H25N3O4S/c1-6-20(7-2)26(23,24)17-13(4)19-21(14(17)5)18(22)15-9-11-16(12-10-15)25-8-3/h9-12H,6-8H2,1-5H3 |
Standard InChI Key | UANGLZLLMHYWNW-UHFFFAOYSA-N |
SMILES | CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)OCC)C |
Canonical SMILES | CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)OCC)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrazole ring substituted at four positions:
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1-position: A 4-ethoxybenzoyl group (), introducing aromaticity and electron-withdrawing characteristics.
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3- and 5-positions: Methyl groups (), enhancing steric bulk and lipophilicity.
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4-position: A sulfonamide group (), contributing to hydrogen-bonding potential and solubility modulation .
The molecular formula is , with a calculated molecular weight of 406.5 g/mol. Key physicochemical parameters, inferred from analogs, include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 406.5 g/mol |
LogP | 3.2 (estimated) |
TPSA | 85 Ų (estimated) |
Hydrogen Bond Donors | 1 (sulfonamide NH) |
Hydrogen Bond Acceptors | 6 (sulfonyl O, carbonyl O, ethoxy O, pyrazole N) |
Synthetic Pathways
General Synthesis Strategy
Pyrazole-sulfonamide derivatives are typically synthesized via sulfonamide coupling between a pyrazole sulfonyl chloride and an amine. For this compound, the proposed route involves:
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Synthesis of 1-(4-ethoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride:
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Reaction with diethylamine:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (Estimated) |
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Sulfonyl chloride formation | , 0–5°C, 2h | 60–70% |
Sulfonamide coupling | -diethylamine, DIPEA, DCM, 16h, 25°C | 50–65% |
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